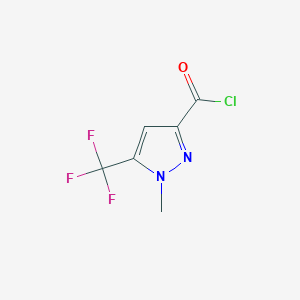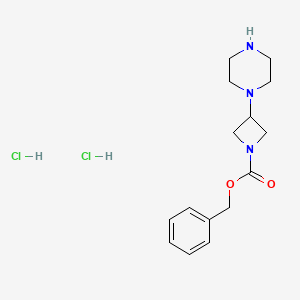
Benzyl 3-piperazin-1-ylazetidine-1-carboxylate;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 3-piperazin-1-ylazetidine-1-carboxylate;dihydrochloride is a chemical compound with the molecular formula C14H22N4O22HCl It is a derivative of azetidine and piperazine, which are both important scaffolds in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-piperazin-1-ylazetidine-1-carboxylate;dihydrochloride typically involves the reaction of benzyl azetidine-1-carboxylate with piperazine in the presence of a suitable solvent and catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Step 1: Benzyl azetidine-1-carboxylate is prepared by reacting azetidine with benzyl chloroformate in the presence of a base such as triethylamine.
Step 2: The resulting benzyl azetidine-1-carboxylate is then reacted with piperazine in a solvent like dichloromethane or ethanol, using a catalyst such as palladium on carbon.
Step 3: The final product, Benzyl 3-piperazin-1-ylazetidine-1-carboxylate, is isolated and purified through crystallization or chromatography techniques.
Step 4: The compound is then converted to its dihydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control measures to ensure its suitability for research and development purposes.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl 3-piperazin-1-ylazetidine-1-carboxylate;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted azetidine or piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
Benzyl 3-piperazin-1-ylazetidine-1-carboxylate;dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Benzyl 3-piperazin-1-ylazetidine-1-carboxylate;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl 3-pyrroline-1-carboxylate: A similar compound with a pyrroline ring instead of an azetidine ring.
3-(Piperazin-1-yl)-1,2-benzothiazole: A compound with a benzothiazole ring instead of an azetidine ring.
Uniqueness
Benzyl 3-piperazin-1-ylazetidine-1-carboxylate;dihydrochloride is unique due to its combination of azetidine and piperazine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Eigenschaften
Molekularformel |
C15H23Cl2N3O2 |
|---|---|
Molekulargewicht |
348.3 g/mol |
IUPAC-Name |
benzyl 3-piperazin-1-ylazetidine-1-carboxylate;dihydrochloride |
InChI |
InChI=1S/C15H21N3O2.2ClH/c19-15(20-12-13-4-2-1-3-5-13)18-10-14(11-18)17-8-6-16-7-9-17;;/h1-5,14,16H,6-12H2;2*1H |
InChI-Schlüssel |
NUXTXKGVHMVEST-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C2CN(C2)C(=O)OCC3=CC=CC=C3.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,7,8,9-Tetrahydro-5H-pyrido[3,2-b]indol-8-amine](/img/structure/B13918698.png)
![N-(4'-Formyl[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B13918719.png)
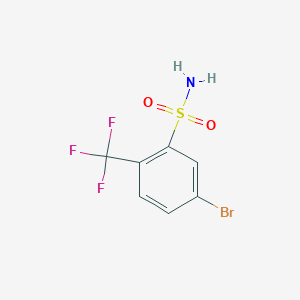
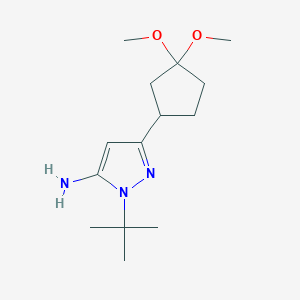
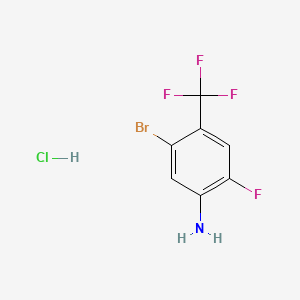
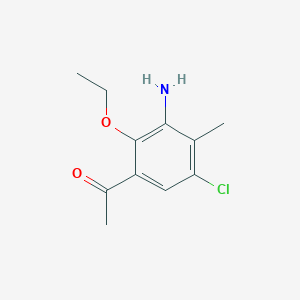
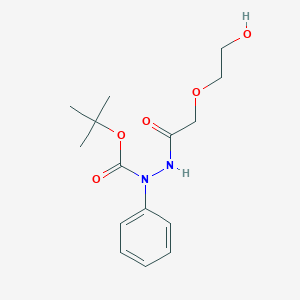
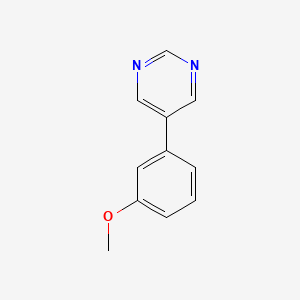
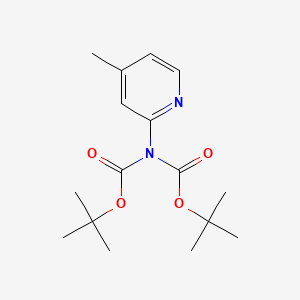
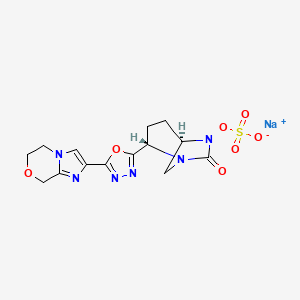
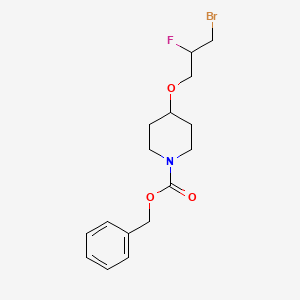

![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B13918773.png)
